Crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
Crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
An In-depth Technical Guide to the Crystal Structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide. While a published crystal structure for this specific compound is not publicly available as of the writing of this guide, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. By synthesizing established protocols for related sulfonamides and dioxane-containing compounds, this guide offers a predictive and instructional framework for researchers seeking to elucidate its three-dimensional structure. Such structural insights are paramount for understanding its physicochemical properties, potential biological activity, and for guiding rational drug design efforts.
Introduction: The Significance of Structural Elucidation
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a molecule of interest due to the convergence of two key functional groups: the sulfonamide moiety, a well-established pharmacophore in a multitude of therapeutic agents, and the 1,4-dioxane ring, a heterocyclic system that can influence solubility, metabolic stability, and receptor binding. The precise three-dimensional arrangement of atoms within a crystal of this compound dictates its solid-state properties, including stability, solubility, and dissolution rate. Furthermore, the molecular conformation and potential intermolecular interactions observed in the crystal lattice can provide invaluable insights into its behavior in a biological context.
This guide is structured to walk the researcher through the entire process of crystal structure determination, from chemical synthesis to the final analysis and interpretation of the crystallographic data.
Synthesis and Characterization
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide can be approached through the reaction of its corresponding sulfonyl chloride with ammonia. The precursor, (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride, is a known compound.
Synthetic Protocol
Objective: To synthesize (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide from (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride.
Materials:
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(2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride
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Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolve (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride in dichloromethane in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess of the ammonia solution dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by column chromatography or recrystallization to obtain pure (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the dioxane ring, the methylene protons adjacent to the sulfonamide, and the NH₂ protons of the sulfonamide group. The integration of these signals should be consistent with the molecular structure.[1][2] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon, the carbons of the dioxane ring, and the methylene carbon attached to the sulfur atom. |
| FTIR | Characteristic absorption bands for the N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1150 cm⁻¹), and C-O-C stretching of the dioxane ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆H₁₃NO₄S.[3] |
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.
General Considerations
The choice of solvent is crucial for successful crystallization. A systematic screening of solvents with varying polarities is recommended. The ideal solvent should dissolve the compound when heated but lead to supersaturation and crystal growth upon slow cooling.
Recommended Crystallization Techniques
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Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
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Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
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Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.
Single-Crystal X-ray Diffraction
Data Collection Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol
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A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
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The crystal is centered in the X-ray beam.
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Initial diffraction images are collected to determine the unit cell parameters and crystal system.
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A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
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The collected raw data is processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.
Structure Solution and Refinement
The Process of Structure Determination
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the structure.
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Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
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Model Completion: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
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Final Refinement: The final cycles of refinement are performed until the model converges.
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Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Analysis of the Crystal Structure
A thorough analysis of the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide would involve examining the following features:
Molecular Conformation
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1,4-Dioxane Ring Conformation: The 1,4-dioxane ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring.
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Torsion Angles: The torsion angles around the C-S and S-N bonds will define the orientation of the sulfonamide group relative to the dioxane ring.
Intermolecular Interactions
The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the crystal packing will be dominated by hydrogen bonding.
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Hydrogen Bonds: Expect to observe N-H···O=S hydrogen bonds, which are common in the crystal structures of sulfonamides. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks.[4]
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Other Interactions: Weaker C-H···O interactions may also play a role in stabilizing the crystal packing.
Predicted Crystallographic Data Table
Based on analyses of similar small molecules, a hypothetical set of crystallographic data is presented below.
| Parameter | Predicted Value |
| Chemical Formula | C₆H₁₃NO₄S |
| Formula Weight | 195.24 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |
| Density (calculated) | 1.3-1.5 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
| Goodness-of-fit (GOF) | ~1.0 |
Conclusion
The determination of the crystal structure of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is an essential step in its characterization. This guide has outlined a comprehensive and robust workflow, from synthesis to final structural analysis. The insights gained from the three-dimensional structure will be invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for understanding its properties and for the design of new molecules with enhanced functions.
References
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PubChem. Methanesulfonamide. National Center for Biotechnology Information. [Link]
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ResearchGate. 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... [Link]
- Google Patents. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
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PubChemLite. (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride. [Link]
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NextSDS. (2-methyl-1,4-dioxan-2-yl)methanamine — Chemical Substance Information. [Link]
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PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
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IUCr. Crystal structure of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]. [Link]
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PubChem. 1,4-Dioxan-2-ylmethanamine. National Center for Biotechnology Information. [Link]
- Google Patents.
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ResearchGate. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. [Link]
